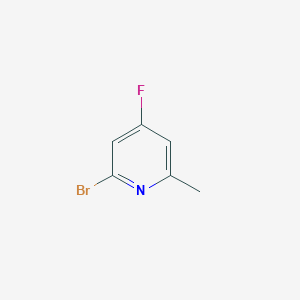

2-Bromo-4-fluoro-6-methylpyridine

Description

BenchChem offers high-quality 2-Bromo-4-fluoro-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-fluoro-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-6-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBQSTGKZYMQJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Utility of 2-Bromo-4-fluoro-6-methylpyridine (CAS 1211526-18-9) in Advanced Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on highly functionalized heterocyclic building blocks. 2-Bromo-4-fluoro-6-methylpyridine (CAS: 1211526-18-9) has emerged as a critical intermediate, particularly in the synthesis of complex tricyclic compounds. Its unique substitution pattern provides an optimal balance of reactivity for transition-metal catalysis, metabolic stability, and steric tunability. This whitepaper provides an in-depth technical analysis of its physicochemical properties, handling protocols, and its cutting-edge application in the development of Werner Syndrome RecQ DNA Helicase (WRN) inhibitors for targeted oncology [1, 3].

Physicochemical Profiling & Structural Analysis

The utility of 2-Bromo-4-fluoro-6-methylpyridine stems from the synergistic effects of its three distinct substituents on the pyridine core. Understanding these properties is essential for predicting its behavior in complex synthetic routes.

Quantitative Data Summary

| Property | Value / Specification |

| CAS Number | 1211526-18-9 |

| Molecular Formula | C₆H₅BrFN |

| Molecular Weight | 190.01 g/mol |

| Physical Form | Liquid |

| SMILES String | CC1=CC(F)=CC(Br)=N1 |

| InChI Key | BVBQSTGKZYMQJL-UHFFFAOYSA-N |

| Storage Conditions | 2-8°C, under inert atmosphere (Nitrogen/Argon) |

Data compiled from authoritative chemical supplier databases [1, 2].

Structural Causality in Drug Design

-

C2-Bromine (The Reactive Handle): The bromine atom at the 2-position is highly activated toward oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)). This makes it an ideal substrate for Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and alkoxycarbonylations [3].

-

C4-Fluorine (The Modulator): The introduction of fluorine at the para-position relative to the nitrogen serves two purposes. First, its strong electron-withdrawing nature lowers the pKa of the pyridine nitrogen, reducing basicity and potentially improving membrane permeability. Second, the strong C-F bond blocks cytochrome P450-mediated metabolic oxidation at this highly exposed position.

-

C6-Methyl (The Steric Shield): The methyl group provides localized steric hindrance adjacent to the nitrogen atom. This can dictate the regioselectivity of incoming nucleophiles and restrict the rotational freedom of the molecule when bound within a target protein's active site, thereby increasing binding affinity through entropic favorable interactions.

Structural functionalization logic of 2-Bromo-4-fluoro-6-methylpyridine.

Handling, Storage, and Safety Matrix

As a halogenated pyridine derivative, strict adherence to safety and storage protocols is non-negotiable to maintain reagent integrity and ensure operator safety. Halopyridines are susceptible to slow hydrolysis or photolytic degradation over extended periods if exposed to ambient moisture and light.

GHS Safety Classification

| Hazard Statement Code | Description | Mitigation Strategy |

| H302 | Harmful if swallowed | Do not eat/drink in the workspace; use localized exhaust. |

| H315 | Causes skin irritation | Wear impervious nitrile gloves and laboratory coat. |

| H319 | Causes serious eye irritation | Mandate safety goggles with side-shields. |

| H335 | May cause respiratory irritation | Handle exclusively within a certified fume hood. |

Storage Causality

The compound must be stored at 2-8°C under a nitrogen or argon atmosphere [1, 2].

-

Why cold storage? Lower temperatures suppress the kinetic energy required for spontaneous degradation pathways, such as auto-oxidation of the methyl group.

-

Why inert atmosphere? Atmospheric oxygen and moisture can lead to the formation of N-oxides or gradual displacement of the halogens, generating highly undesirable impurities that will poison sensitive palladium catalysts in downstream steps.

Strategic Applications: WRN Helicase Inhibition in Oncology

One of the most advanced applications of 2-Bromo-4-fluoro-6-methylpyridine is its use as a core building block in the synthesis of tricyclic heterocyclic compounds designed to inhibit Werner Syndrome RecQ DNA Helicase (WRN) [3].

The Mechanism of Synthetic Lethality

Recent oncological breakthroughs have identified WRN helicase as a highly selective vulnerability in cancer cells exhibiting Microsatellite Instability-High (MSI-H) or mismatch repair deficiency (dMMR)—hallmarks of certain colorectal, gastric, and endometrial cancers.

While normal cells can survive WRN inhibition due to redundant DNA repair pathways, MSI-H cancer cells rely entirely on WRN to resolve unstable dinucleotide repeats during replication. Inhibiting WRN in these specific cells leads to massive DNA damage, cell cycle arrest, and targeted apoptosis. 2-Bromo-4-fluoro-6-methylpyridine is utilized to construct the precise spatial geometry required to fit into the ATP-binding pocket of the WRN helicase [3].

Mechanism of synthetic lethality in MSI-H cancers via WRN helicase inhibition.

Methodology: Palladium-Catalyzed Alkoxycarbonylation Workflow

To demonstrate the practical utility of the C2-Bromine handle, the following protocol details a high-pressure palladium-catalyzed alkoxycarbonylation. This methodology is adapted from validated patent literature for synthesizing WRN inhibitor intermediates [3].

Goal: Convert the C2-Bromine into an ethyl ester using carbon monoxide and ethanol.

Reagents and Equipment

-

Substrate: 2-Bromo-4-fluoro-6-methylpyridine derivative (1.0 eq)

-

Catalyst: PdCl₂(dppf)·DCM (0.05 eq)

-

Base: Triethylamine (Et₃N) (3.0 eq)

-

Solvent: Anhydrous Ethanol (EtOH)

-

Gas: Carbon Monoxide (CO) at 18 bar

-

Scavenger: SiliaMetS® Thiol (or equivalent Pd scavenger)

-

Equipment: High-pressure stainless steel autoclave.

Step-by-Step Execution

-

Step 1: System Purging & Assembly (Pre-reaction Validation)

-

Action: Charge the autoclave with the substrate, PdCl₂(dppf)·DCM, and anhydrous EtOH. Seal the reactor and purge the system with Nitrogen gas three times, followed by three purges with CO gas.

-

Causality: Low-valent palladium intermediates are highly sensitive to oxidation. Purging ensures an oxygen-free environment, preventing catalyst deactivation (Pd black formation).

-

-

Step 2: Pressurization and Heating

-

Action: Inject Et₃N via a high-pressure syringe port. Pressurize the reactor to 18 bar with CO. Heat the reaction mixture to 80°C with vigorous stirring for 20 hours.

-

Causality: The bidentate dppf ligand enforces a specific bite angle that accelerates the reductive elimination step of the catalytic cycle. Et₃N serves as a proton sink, neutralizing the HBr byproduct that would otherwise protonate the pyridine nitrogen and halt the reaction.

-

-

Step 3: In-Process Control (IPC) Monitoring

-

Action: Cool the reactor to room temperature, carefully vent the CO gas into a specialized scrubber, and extract a 50 µL aliquot. Analyze via UPLC-MS.

-

Causality: A self-validating protocol requires confirmation of starting material consumption (<1% remaining) before proceeding to workup, preventing difficult downstream separations.

-

-

Step 4: Palladium Scavenging and Isolation

-

Action: Add SiliaMetS® Thiol to the crude ethanolic mixture. Stir at 40°C for 1 hour. Filter the suspension through a pad of Celite, wash the cake with Dichloromethane (DCM), and concentrate the filtrate under reduced pressure.

-

Causality: Pharmaceutical intermediates must meet strict heavy metal limits (<10 ppm). The thiol-functionalized silica covalently binds residual soluble palladium, ensuring the final product is suitable for biological assays or subsequent API synthesis [3].

-

References

- WIPO (PCT). "WO2024079623A1 - Tricyclic compounds and their uses". Google Patents.

"chemical structure and IUPAC name of 2-Bromo-4-fluoro-6-methylpyridine"

An In-Depth Technical Guide to 2-Bromo-4-fluoro-6-methylpyridine: Structure, Properties, and Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-Bromo-4-fluoro-6-methylpyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. We will delve into its chemical structure and nomenclature, explore its physicochemical properties, and provide a detailed, field-proven synthetic protocol.

Chemical Structure and IUPAC Nomenclature

2-Bromo-4-fluoro-6-methylpyridine is a substituted pyridine ring. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-bromo-4-fluoro-6-methylpyridine .

The structure consists of a central pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The substituents are placed at specific positions on this ring:

-

A bromine atom is attached at the C2 position.

-

A fluorine atom is located at the C4 position.

-

A methyl group is attached at the C6 position.

The numbering of the pyridine ring begins at the nitrogen atom (position 1) and proceeds clockwise.

Below is a 2D chemical structure diagram:

Caption: 2D structure of 2-Bromo-4-fluoro-6-methylpyridine.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its application in research and development. Below is a table summarizing the key properties of 2-Bromo-4-fluoro-6-methylpyridine.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrFN | |

| Molecular Weight | 190.01 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 35-39 °C | |

| Boiling Point | 213.6±35.0 °C at 760 mmHg | |

| Density | 1.6±0.1 g/cm³ | |

| Purity | ≥98% | |

| CAS Number | 179051-51-1 |

Synthesis of 2-Bromo-4-fluoro-6-methylpyridine

The synthesis of 2-Bromo-4-fluoro-6-methylpyridine can be achieved through various synthetic routes. A common and reliable method involves the bromination of a corresponding fluorinated methylpyridine precursor. The choice of this method is based on the commercial availability of the starting material and the high yields typically observed.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 2-Bromo-4-fluoro-6-methylpyridine.

Caption: Synthetic workflow for 2-Bromo-4-fluoro-6-methylpyridine.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-Bromo-4-fluoro-6-methylpyridine from 4-Fluoro-6-methylpyridin-2-amine via a Sandmeyer-type reaction. This approach is chosen for its efficiency and reproducibility.

Materials:

-

4-Fluoro-6-methylpyridin-2-amine

-

Copper(II) bromide (CuBr₂)

-

tert-Butyl nitrite (t-BuONO)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of copper(II) bromide (1.2 equivalents) in acetonitrile (5 mL per mmol of starting material) in a round-bottom flask equipped with a magnetic stirrer, add tert-butyl nitrite (1.5 equivalents) at 0 °C under a nitrogen atmosphere.

-

Addition of Starting Material: Slowly add a solution of 4-Fluoro-6-methylpyridin-2-amine (1.0 equivalent) in acetonitrile to the reaction mixture at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-Bromo-4-fluoro-6-methylpyridine as a white to off-white solid.

Applications in Drug Discovery and Materials Science

2-Bromo-4-fluoro-6-methylpyridine serves as a versatile building block in the synthesis of more complex molecules. The presence of three distinct functional handles—the bromo, fluoro, and methyl groups, along with the pyridine nitrogen—allows for a variety of chemical transformations.

-

Cross-Coupling Reactions: The bromo group at the 2-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This enables the introduction of a wide range of substituents at this position, facilitating the construction of diverse molecular libraries for drug screening.

-

Nucleophilic Aromatic Substitution: The fluorine atom at the 4-position can be displaced by nucleophiles under certain conditions, providing another avenue for functionalization.

-

Medicinal Chemistry: The substituted pyridine motif is a common scaffold in many biologically active compounds. The unique electronic properties conferred by the fluorine and bromine atoms can influence the binding affinity and pharmacokinetic properties of drug candidates.

Safety and Handling

2-Bromo-4-fluoro-6-methylpyridine should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromo-4-fluoro-6-methylpyridine is a valuable and versatile building block in synthetic chemistry. Its well-defined structure and multiple functionalization points make it a key intermediate in the development of new pharmaceuticals and advanced materials. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further exploration of its chemical potential.

References

An In-depth Technical Guide to 2-Bromo-4-fluoro-6-methylpyridine: A Versatile Building Block in Modern Chemistry

Introduction: The Strategic Importance of Fluorinated Pyridines in Research and Development

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—have made fluorinated building blocks indispensable tools for researchers. Among these, 2-Bromo-4-fluoro-6-methylpyridine (CAS No. 1211526-18-9) has emerged as a particularly valuable and versatile intermediate. Its trifunctional nature, featuring a reactive bromine atom, a modulating fluorine atom, and a methyl group on a pyridine core, offers a rich platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the physical and chemical properties of 2-Bromo-4-fluoro-6-methylpyridine, its synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory and drug development professionals.

Physicochemical Properties: A Comprehensive Data Summary

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The following tables summarize the key physicochemical data for 2-Bromo-4-fluoro-6-methylpyridine.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrFN | [1][2] |

| Molecular Weight | 190.01 g/mol | [2] |

| Appearance | Yellow oil/Liquid | [2][3] |

| Boiling Point | Not definitively reported; conflicting data exists. | [3] |

| Melting Point | Not Applicable (Liquid at room temperature) | [3] |

| Density | Not definitively reported. | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., Toluene, Dioxane, THF, CH₂Cl₂). | |

| Storage Conditions | Store at 2-8 °C under an inert atmosphere. | [3] |

| Computational Data | Value | Source |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [4] |

| logP | 2.29 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 0 | [4] |

Spectroscopic Characterization: Understanding the Molecular Fingerprint

While experimentally obtained spectra are the gold standard for structural elucidation, in their absence, predicted spectral data provides a valuable reference for researchers. The following sections detail the expected spectroscopic characteristics of 2-Bromo-4-fluoro-6-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 500 MHz, CDCl₃): The proton NMR spectrum is anticipated to display two distinct signals in the aromatic region and one signal for the methyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.0-7.2 | d | ~2.5 | H-5 |

| ~6.8-7.0 | d | ~7.5 | H-3 |

| ~2.4 | s | - | -CH₃ |

The doublet multiplicity for the aromatic protons arises from coupling to the fluorine atom.

¹³C NMR (Predicted, 125 MHz, CDCl₃): The carbon NMR spectrum is expected to show six distinct signals, with the carbon atoms in proximity to the electronegative fluorine and bromine atoms appearing at lower field.

| Chemical Shift (δ, ppm) | Assignment |

| ~163 (d, J ≈ 240 Hz) | C-4 |

| ~159 | C-6 |

| ~142 (d, J ≈ 15 Hz) | C-2 |

| ~122 (d, J ≈ 5 Hz) | C-5 |

| ~110 (d, J ≈ 25 Hz) | C-3 |

| ~24 | -CH₃ |

The carbon atoms C-2, C-3, C-4, and C-5 are expected to exhibit coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.

Mass Spectrometry (MS)

The mass spectrum, likely acquired via Electron Ionization (EI), will be characterized by the molecular ion peak and a distinctive isotopic pattern due to the presence of bromine.

| m/z | Assignment | Notes |

| 189/191 | [M]⁺ | Molecular ion peak, showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |

| 110 | [M-Br]⁺ | Fragment resulting from the loss of the bromine atom. |

| 174/176 | [M-CH₃]⁺ | Fragment from the loss of the methyl group, retaining the bromine isotopic pattern. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (-CH₃) |

| ~1600-1450 | Aromatic C=C and C=N stretching vibrations |

| ~1250-1150 | C-F stretch |

| ~1100-1000 | C-Br stretch |

Chemical Properties and Reactivity: A Hub for Synthetic Transformations

The synthetic utility of 2-Bromo-4-fluoro-6-methylpyridine lies in its distinct reactive sites, which can be selectively addressed to build molecular complexity.

Caption: Reactivity map of 2-Bromo-4-fluoro-6-methylpyridine.

The primary reactive handle is the bromine atom at the C-2 position, which is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. This makes it an ideal substrate for introducing diverse aryl, heteroaryl, and alkyl groups.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds. 2-Bromo-4-fluoro-6-methylpyridine readily couples with a wide range of boronic acids and their derivatives in the presence of a palladium catalyst and a base.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the method of choice. This reaction allows for the coupling of 2-Bromo-4-fluoro-6-methylpyridine with a diverse array of primary and secondary amines.

Caption: General workflow for the Buchwald-Hartwig amination.

Experimental Protocols: A Guide for the Synthetic Chemist

The following are representative, detailed protocols for key synthetic transformations involving 2-Bromo-4-fluoro-6-methylpyridine. These should serve as a starting point for reaction optimization.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-6-methylpyridine with Phenylboronic Acid

Objective: To synthesize 2-phenyl-4-fluoro-6-methylpyridine.

Materials:

-

2-Bromo-4-fluoro-6-methylpyridine (1.0 mmol, 190 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

-

Potassium carbonate (2.0 mmol, 276 mg)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

Procedure:

-

To an oven-dried Schlenk flask, add 2-Bromo-4-fluoro-6-methylpyridine, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) to the flask under a positive pressure of inert gas.

-

Add the degassed solvent mixture (1,4-dioxane and water) via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-4-fluoro-6-methylpyridine with Morpholine

Objective: To synthesize 4-(4-fluoro-6-methylpyridin-2-yl)morpholine.

Materials:

-

2-Bromo-4-fluoro-6-methylpyridine (1.0 mmol, 190 mg)

-

Morpholine (1.2 mmol, 105 µL)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)

-

XPhos (0.04 mmol, 19 mg)

-

Sodium tert-butoxide (1.4 mmol, 135 mg)

-

Toluene (5 mL, anhydrous and degassed)

Procedure:

-

In a glovebox, add 2-Bromo-4-fluoro-6-methylpyridine, sodium tert-butoxide, and XPhos to an oven-dried reaction vial.

-

Add toluene, followed by morpholine.

-

Add Pd₂(dba)₃ to the vial.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 4-12 hours), cool the reaction to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

The 2-aryl- and 2-amino-4-fluoro-6-methylpyridine scaffolds, readily accessible from 2-Bromo-4-fluoro-6-methylpyridine, are privileged structures in medicinal chemistry. They are found in a variety of biologically active molecules, including kinase inhibitors, GPCR modulators, and anti-infective agents. The fluorine atom at the 4-position can serve as a key interaction point with biological targets and can block sites of metabolism, thereby improving the pharmacokinetic profile of drug candidates.[5]

In materials science, the introduction of the fluorinated pyridine moiety can be used to tune the electronic and photophysical properties of organic materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

2-Bromo-4-fluoro-6-methylpyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromo-4-fluoro-6-methylpyridine is a highly versatile and valuable building block for chemical synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient means to access a wide range of substituted pyridine derivatives. The strategic placement of the bromo, fluoro, and methyl groups offers a unique combination of reactivity and modulatory effects, making it an indispensable tool for researchers in drug discovery, agrochemicals, and materials science. The data and protocols presented in this guide are intended to empower scientists to effectively utilize this important chemical intermediate in their research endeavors.

References

- Benchchem. (2025).

- Benchchem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.

- Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(10), 3604–3605.

-

Ark Pharma Scientific Limited. (n.d.). 2-bromo-4-fluoro-6-methylpyridine. Retrieved from [Link]

- Li, J. J. (2016).

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

- Li, J. J., Wang, Z., & Mitchell, L. H. (2007).

-

Hoffman Fine Chemicals. (n.d.). CAS 1211526-18-9 | 2-Bromo-4-fluoro-6-methylpyridine. Retrieved from [Link]

- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.

- Benchchem. (2025). Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide.

- ResearchGate. (2025). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- Zhang, Y., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PubMed Central.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Google Patents. (n.d.).

- Benchchem. (2025). Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide.

- Benchchem. (2025).

-

PubChem. (n.d.). 2-Bromo-4-methylpyridine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2-bromo-. Retrieved from [Link]

- SpectraBase. (n.d.). 2-Bromo-4,6-difluoroaniline - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine.

- Google Patents. (n.d.). Preparation method of 2-bromo-4-fluoro-6-methylphenol.

- MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades.

Sources

Engineering Efficacy: The Biological Activities and Late-Stage Functionalization of Fluorinated Pyridine Derivatives

Executive Summary

The strategic incorporation of fluorine into nitrogenous heterocycles represents a paradigm shift in rational drug design. Pyridine is currently the second most common ring system found in FDA-approved drugs[1]. When functionalized with fluorine, the physicochemical and pharmacokinetic landscape of the pyridine ring is profoundly altered. This technical whitepaper dissects the mechanistic rationale, broad-spectrum biological activities, and advanced synthetic methodologies surrounding fluorinated pyridine derivatives, providing actionable insights for drug development professionals.

Mechanistic Foundations of Fluorine Substitution

Why does a single atom exert such a disproportionate impact on a molecule's biological activity? The answer lies in fluorine's unique atomic properties: extreme electronegativity coupled with a small Van der Waals radius (1.47 Å), which closely mimics hydrogen (1.20 Å) while exerting powerful inductive effects[2].

-

Metabolic Stability: The high bond dissociation energy of the C-F bond strongly resists enzymatic cleavage. Fluorine substitution at metabolically labile sites effectively blocks cytochrome P450-mediated oxidation, thereby extending the drug's half-life and preventing the formation of toxic metabolites[3].

-

Lipophilicity and Permeability: The low polarizability of the C-F bond in fluoro-arenes increases the overall lipophilicity of the scaffold[2]. This directly correlates with enhanced passive membrane permeability, a critical factor for achieving intracellular target engagement and blood-brain barrier (BBB) penetration.

-

pKa Modulation: Fluorine's strong electron-withdrawing nature can drastically lower the pKa of neighboring basic amines. This modulation improves oral bioavailability by ensuring a higher fraction of the drug remains un-ionized in the intestinal tract, facilitating optimal absorption[2].

Logical framework of fluorine substitution on pyridine scaffolds.

Broad-Spectrum Biological Activities

Fluorinated pyridines exhibit diverse pharmacological profiles, rendering them indispensable across multiple therapeutic areas.

Antimicrobial and Antiviral Efficacy The inclusion of a 3-fluoropyridine moiety is a structural hallmark of highly potent antibacterial agents. Fluoroquinolone antibiotics such as gemifloxacin and trovafloxacin leverage this specific motif to effectively inhibit bacterial DNA gyrase[4]. Furthermore, novel hybrids of 4-aminoquinoline and fluorinated pyridine have demonstrated targeted in vitro antibacterial activity against the Gram-positive bacterium Staphylococcus aureus[5].

Neuroimaging and CNS Targeting The enhanced BBB permeability of fluorinated pyridines makes them ideal candidates for central nervous system (CNS) applications, particularly in Positron Emission Tomography (PET) imaging. The 2,5,6-trisubstituted fluorinated pyridine derivative [18F]RoSMA−18−d6 was recently developed as a radioligand for Cannabinoid Type 2 (CB2) receptors. It demonstrated a sub-nanomolar affinity ( Ki=0.8 nM) and an exceptional selectivity factor of >12,000 over CB1 receptors, enabling precise imaging of neuroinflammation[6].

Anticancer Therapeutics Fluorinated pyrimidines and pyridines are critical in modern oncology. Drugs like abemaciclib utilize fluorinated heterocyclic structures to achieve high kinase selectivity and potency[4]. Mechanistically, the electron-withdrawing fluorine atom modifies π−π stacking and dipole interactions within the kinase ATP-binding pocket, optimizing target engagement and residence time[3].

Quantitative Landscape of FDA-Approved Fluorinated Heterocycles

The commercial viability of these compounds is undeniable. Approximately 20% of all marketed pharmaceuticals contain fluorine, with a significant proportion featuring fluorinated heterocycles[2]. Table 1 summarizes key FDA-approved drugs relying on this chemistry.

Table 1: Representative FDA-Approved Fluorinated Pyridine/Pyrimidine Drugs

| Drug Name | Year Approved | Primary Target / Indication | Structural Motif |

| Trovafloxacin | 1997 | DNA Gyrase / Antibacterial | 3-Fluoropyridine |

| Gemifloxacin | 2003 | DNA Gyrase / Antibacterial | 3-Fluoropyridine |

| Abemaciclib | 2017 | CDK4/6 / Breast Cancer | Fluorinated Aminopyrimidine |

| Fostamatinib | 2018 | SYK / Immune Thrombocytopenia | Fluorinated Aminopyrimidine |

| Suzetrigine | 2024 | NaV1.8 / Acute Pain | Hetero-fluorinated Scaffold |

(Data synthesized from[4],[2])

Advanced Synthetic Workflows and Protocols

Historically, synthesizing fluorinated pyridines relied on harsh, highly acidic conditions like the Balz-Schiemann reaction, which is incompatible with complex, late-stage intermediates[4]. Modern methodologies prioritize mild, highly selective functionalization. Once installed, the high electronegativity of fluorine accelerates subsequent nucleophilic aromatic substitution ( SNAr ) reactions; for example, 2-fluoropyridine reacts with alkoxides over 320 times faster than 2-chloropyridine[7].

Protocol 1: Late-Stage C-H Fluorination of Pyridine Derivatives

-

Objective: Introduce a fluorine atom at the α -position of a complex 3-substituted pyridine scaffold to accelerate Structure-Activity Relationship (SAR) profiling.

-

Rationale: Direct C-H fluorination using Silver(II) fluoride ( AgF2 ) bypasses the need for pre-functionalized halogenated precursors, allowing for the late-stage modification of advanced pharmacophores[7].

-

Step 1: Substrate Preparation. Dissolve the 3-substituted pyridine (1.0 equiv) in anhydrous acetonitrile under a strict argon atmosphere.

-

Causality: AgF2 is highly moisture-sensitive. Exposure to water generates hydrofluoric acid (HF), which rapidly degrades acid-sensitive functional groups and protonates the basic pyridine nitrogen, halting the reaction.

-

-

Step 2: Reagent Addition. Add AgF2 (3.0 equiv) in a single portion at room temperature.

-

Causality: Excess AgF2 is required because it functions dually: as the fluorine source and as the single-electron oxidant necessary to initiate the radical-mediated C-H abstraction at the α -position.

-

-

Step 3: Reaction Monitoring. Stir vigorously for 2-4 hours. Monitor the conversion via LC-MS.

-

Step 4: Quenching & Validation (Self-Validating Step). Quench the reaction with saturated aqueous NaHCO3 to neutralize trace HF. Extract with EtOAc.

-

Validation: Analyze the crude organic phase via 19F -NMR. A distinct singlet (or multiplet depending on adjacent protons) in the -60 to -80 ppm range confirms successful fluorination. The absence of secondary peaks validates stoichiometric control over di-fluorination.

-

Protocol 2: In Vitro Radioligand Binding Assay for CB2 Receptor Affinity

-

Objective: Determine the binding affinity ( Ki ) of a novel [18F] -fluorinated pyridine derivative (e.g., [18F]RoSMA−18−d6 )[6].

Workflow for evaluating CB2 receptor binding affinity of radioligands.

-

Step 1: Cell Membrane Preparation. Isolate membranes from CHO cells stably expressing human CB2 receptors.

-

Step 2: Incubation. Incubate membrane preparations with varying concentrations of the fluorinated pyridine radioligand (0.1 nM to 10 nM) in binding buffer (50 mM Tris-HCl, 5 mM MgCl2 , 2.5 mM EDTA, 0.5% BSA, pH 7.4) for 90 minutes at 30°C.

-

Causality: Bovine Serum Albumin (BSA) is strictly required in the buffer to act as a carrier protein. Fluorinated radioligands exhibit high lipophilicity, which otherwise causes severe non-specific binding to the polystyrene walls of the assay plates.

-

-

Step 3: Filtration. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

-

Causality: PEI neutralizes the inherent negative charge of the silica fibers, preventing electrostatic retention of the radioligand and minimizing background noise.

-

-

Step 4: Quantification & Validation (Self-Validating Step). Wash filters three times with ice-cold wash buffer, transfer to scintillation vials, and measure radioactivity.

-

Validation: A parallel assay utilizing a known high-affinity competitor (e.g., non-radioactive GW405833) must be run simultaneously to define non-specific binding. Specific binding is validated if it constitutes >80% of the total radioactive signal. Calculate Ki using the Cheng-Prusoff equation.

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's In-depth Technical Guide to the Synthesis of Novel Derivatives from 2-Bromo-4-fluoro-6-methylpyridine

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 2-Bromo-4-fluoro-6-methylpyridine (CAS No. 1211526-18-9), a versatile heterocyclic building block pivotal in modern medicinal chemistry and drug discovery. The strategic positioning of the bromo, fluoro, and methyl groups on the pyridine ring offers a palette of opportunities for selective functionalization. This document delineates the core principles and practical methodologies for the synthesis of novel derivatives via palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The content herein is curated for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for procedural choices, ensuring both technical accuracy and field-proven insights.

Introduction: The Strategic Value of 2-Bromo-4-fluoro-6-methylpyridine

2-Bromo-4-fluoro-6-methylpyridine is a key intermediate in the synthesis of complex organic molecules, particularly those with therapeutic potential.[1] Its value stems from the differential reactivity of its substituents:

-

The 2-Bromo Group: This is the primary site for a host of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability.[2] The C-Br bond is significantly more susceptible to oxidative addition to a palladium(0) center than a C-F bond, allowing for high chemoselectivity.[3]

-

The 4-Fluoro Group: The fluorine atom at the 4-position activates the ring for nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the electron-withdrawing nature of the pyridine nitrogen.[3] The C-F bond is generally stable to the conditions of most palladium-catalyzed cross-coupling reactions, allowing for a stepwise functionalization strategy.

-

The 6-Methyl Group: The methyl group can influence the electronic properties of the pyridine ring and provide a site for further synthetic elaboration if required.

This guide will focus on the two principal avenues for derivatization: palladium-catalyzed cross-coupling at the C2 position and nucleophilic aromatic substitution at the C4 position.

Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

Palladium-catalyzed cross-coupling reactions are the cornerstone for the derivatization of 2-Bromo-4-fluoro-6-methylpyridine, offering a robust and versatile toolkit for the construction of complex molecular architectures.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-pyridine structures, which are common motifs in kinase inhibitors and other biologically active molecules.[5][6] The reaction couples the 2-pyridyl bromide with an organoboron reagent, typically a boronic acid or a boronic ester.[7]

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) complex such as Pd(PPh₃)₄. The choice of ligand is crucial; for electron-rich pyridines, bulky, electron-rich phosphine ligands can prevent catalyst inhibition by the pyridine nitrogen.[8]

-

Base: The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the rate-determining transmetalation step.[9] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed, and their choice can significantly impact the reaction outcome.[10]

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.[11]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 2-Aryl-4-fluoro-6-methylpyridine derivatives.

Materials:

| Reagent | Molar Equiv. |

| 2-Bromo-4-fluoro-6-methylpyridine | 1.0 |

| Arylboronic Acid | 1.2 |

| Pd(dppf)Cl₂ | 0.02-0.05 |

| K₂CO₃ | 2.0 |

| 1,4-Dioxane/Water (5:1) | - |

Procedure:

-

To a microwave reaction vessel, add 2-Bromo-4-fluoro-6-methylpyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).[12]

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add 6 mL of a degassed 5:1 mixture of 1,4-dioxane and water via syringe.[12]

-

Place the vessel in a microwave reactor and heat the mixture to 120 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4-fluoro-6-methylpyridine.[5]

dot

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of N-aryl and N-heteroaryl amines.[13] This reaction is instrumental in the synthesis of many pharmaceutical agents, where the arylamine moiety is a key pharmacophore.[14]

Causality Behind Experimental Choices:

-

Catalyst and Ligand: A palladium catalyst is used in conjunction with a bulky, electron-rich phosphine ligand (e.g., Xantphos, DavePhos). The ligand is crucial for promoting the reductive elimination step and preventing catalyst decomposition.[15]

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is typically required to deprotonate the amine, forming the active nucleophile.[8]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure the solubility of the reactants and catalyst.[8]

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize 2-Amino-4-fluoro-6-methylpyridine derivatives.

Materials:

| Reagent | Molar Equiv. |

| 2-Bromo-4-fluoro-6-methylpyridine | 1.0 |

| Amine | 1.2 |

| Pd₂(dba)₃ | 0.01 |

| Xantphos | 0.024 |

| NaOt-Bu | 1.4 |

| Toluene (anhydrous) | - |

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.024 mmol), and NaOt-Bu (1.4 mmol) to a dry Schlenk tube.[8]

-

Add 2-Bromo-4-fluoro-6-methylpyridine (1.0 mmol) and degassed toluene (5 mL).

-

Add the desired amine (1.2 mmol) via syringe.

-

Seal the tube and heat the mixture at 100 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solution and purify the residue by column chromatography to yield the desired 2-amino-4-fluoro-6-methylpyridine derivative.[8]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of alkynyl groups onto the pyridine ring, providing access to a class of compounds with applications in materials science and as precursors for further synthetic transformations. The reaction involves the coupling of the 2-pyridyl bromide with a terminal alkyne.[10]

Causality Behind Experimental Choices:

-

Catalyst System: The reaction is typically catalyzed by a combination of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst promotes the formation of a copper acetylide intermediate.[16]

-

Base: An amine base, such as triethylamine (Et₃N), serves both as the base to deprotonate the terminal alkyne and as a solvent.[16]

-

Solvent: Anhydrous, aprotic solvents like THF are often used.[16]

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 2-Alkynyl-4-fluoro-6-methylpyridine derivatives.

Materials:

| Reagent | Molar Equiv. |

| 2-Bromo-4-fluoro-6-methylpyridine | 1.0 |

| Terminal Alkyne | 1.2 |

| Pd(PPh₃)₂Cl₂ | 0.03 |

| CuI | 0.05 |

| Et₃N | 2.0 |

| THF (anhydrous) | - |

Procedure:

-

To a dry Schlenk flask, add 2-Bromo-4-fluoro-6-methylpyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).[16]

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous, degassed THF (5 mL), Et₃N (2.0 mmol), and the terminal alkyne (1.2 mmol).

-

Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired 2-alkynyl-4-fluoro-6-methylpyridine.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The fluorine atom at the C4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr).[17] This reaction is facilitated by the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate.[12] SNAr provides a complementary strategy to cross-coupling, allowing for the introduction of a different set of functional groups, typically after the C2-position has been derivatized.

Causality Behind Experimental Choices:

-

Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines. Stronger nucleophiles generally lead to faster reactions.

-

Solvent: Polar aprotic solvents such as DMF or DMSO are often used to dissolve the reactants and promote the reaction.

-

Temperature: Elevated temperatures are often required to overcome the activation energy barrier for the reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution

Objective: To synthesize 4-substituted-2-aryl-6-methylpyridine derivatives.

Materials:

| Reagent | Molar Equiv. |

| 2-Aryl-4-fluoro-6-methylpyridine | 1.0 |

| Nucleophile (e.g., Sodium Methoxide) | 2.0 |

| DMF (anhydrous) | - |

Procedure:

-

Dissolve the 2-aryl-4-fluoro-6-methylpyridine (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask.

-

Add the nucleophile (e.g., sodium methoxide, 2.0 mmol) portion-wise at room temperature.

-

Heat the reaction mixture to 65-80 °C and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the crude product by column chromatography to yield the desired 4-substituted derivative.

dot

Caption: A simplified representation of the SNAr mechanism.

Summary of Synthetic Pathways and Data

The following table summarizes the key synthetic transformations discussed in this guide, providing a quick reference for researchers.

| Reaction Type | Position | Reagents | Product Type |

| Suzuki-Miyaura Coupling | C2 | Arylboronic acid, Pd catalyst, Base | 2-Aryl-4-fluoro-6-methylpyridine |

| Buchwald-Hartwig Amination | C2 | Amine, Pd catalyst, Ligand, Strong Base | 2-Amino-4-fluoro-6-methylpyridine |

| Sonogashira Coupling | C2 | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst | 2-Alkynyl-4-fluoro-6-methylpyridine |

| SNAr | C4 | Nucleophile (e.g., alkoxide, amine) | 4-Substituted-2-aryl-6-methylpyridine |

Conclusion

2-Bromo-4-fluoro-6-methylpyridine is a highly valuable and versatile building block in modern organic synthesis. Its distinct reactive sites at the C2 and C4 positions allow for a predictable and stepwise approach to the synthesis of a diverse array of complex molecules. The palladium-catalyzed cross-coupling reactions at the bromine-bearing carbon and the nucleophilic aromatic substitution at the fluorine-bearing carbon provide a powerful and complementary set of tools for medicinal chemists and drug development professionals. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful application of this important synthetic intermediate in the pursuit of novel therapeutic agents.

References

- Benchchem. (2025). Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylpyridine as a Versatile Building Block for Novel Kinase Inhibitors.

- Benchchem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Scribd. (n.d.). Suzuki Coupling Reaction Procedure.

- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

- ResearchGate. (n.d.).

- Google Patents. (n.d.).

- Benchchem. (2025). Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methylpyridine.

- Benchchem. (2025).

- ResearchGate. (n.d.).

- Fluorochem. (n.d.). 2-Bromo-6-fluoro-4-methylpyridine.

- Benchchem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Benchchem. (2025). A Comparative Analysis of 2-Bromo-4-fluoro-5-methylpyridine for Advanced Synthesis.

- Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.

- Benchchem. (2025). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles.

- ChemicalBook. (n.d.). 2-Bromo-6-methylpyridine synthesis.

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

- Benchchem. (2025). Technical Support Center: 2-Bromo-4-methylpyridine Coupling Reactions.

- University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.

- PubMed. (2022). Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.

- Googleapis.com. (2001). (12) United States Patent (10)

- PubMed. (2007).

- Googleapis.com. (2006). (12)

- BLD Pharm. (n.d.). 1211526-18-9|2-Bromo-4-fluoro-6-methylpyridine.

- Googleapis.com. (2015). (12)

- MDPI. (2017).

- Google Patents. (n.d.).

- Benchchem. (2025).

- Benchchem. (2025). Technical Support Center: 2-Bromo-4-methylpyridine Suzuki Reactions.

- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.

- Benchchem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google Patents [patents.google.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 16. 2-Bromo-6-fluoro-4-methylpyridine | 180608-37-1 [sigmaaldrich.com]

- 17. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"purification of 2-Bromo-4-fluoro-6-methylpyridine reaction products by column chromatography"

Application Note: Advanced Chromatographic Purification of 2-Bromo-4-fluoro-6-methylpyridine

Mechanistic Principles and Physicochemical Context

2-Bromo-4-fluoro-6-methylpyridine (CAS: 1211526-18-9) is a highly specialized halogenated heterocyclic building block utilized extensively in pharmaceutical drug discovery and agrochemical synthesis [1]. The synthesis of this compound—whether via directed metalation, halogen exchange, or cross-coupling reactions—inevitably generates a complex crude matrix containing unreacted precursors, regioisomers, and dehalogenated side products.

Purifying halogenated pyridines via normal-phase silica gel chromatography presents a distinct set of physicochemical challenges. The basic nitrogen atom within the pyridine ring acts as a strong hydrogen-bond acceptor. When exposed to the acidic silanol groups ( −Si-OH ) present on the surface of unmodified silica gel, the molecule undergoes strong, sometimes irreversible, adsorption [2]. While the electron-withdrawing bromo and fluoro substituents at the C2 and C4 positions inductively reduce the overall basicity (pKa) of the pyridine ring, the localized electron density is still sufficient to cause severe peak tailing and band broadening. This tailing leads to the co-elution of closely related dehalogenated impurities, which are notoriously difficult to resolve [4].

Experimental Design and Causality

To achieve high purity (>97%) and overcome the inherent chromatographic challenges of this molecule, the purification protocol must be designed as a self-validating system based on the following causal principles:

-

Stationary Phase Deactivation: We mandate the addition of 0.5% to 1.0% Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial, highly basic modifier that competitively binds to the acidic silanol sites on the silica gel. By masking these sites, TEA prevents the target 2-Bromo-4-fluoro-6-methylpyridine from interacting with the stationary phase via hydrogen bonding, ensuring sharp, symmetrical elution bands[3].

-

Sample Introduction (Dry Loading): Crude reaction mixtures containing halogenated pyridines are often viscous oils. Wet loading such mixtures directly onto the column head causes immediate band broadening. Dry loading the crude onto Celite ensures a perfectly narrow initial sample band, drastically improving the resolution of closely eluting impurities [2].

-

Thermal and Volatility Management: 2-Bromo-4-fluoro-6-methylpyridine is a liquid at room temperature [1]. Aggressive solvent removal using high temperatures and strong vacuum will result in catastrophic product loss due to co-evaporation. The evaporation parameters must be strictly controlled.

Quantitative Data and System Parameters

The following table summarizes the critical physical properties and validated chromatographic parameters required for this purification workflow.

| Parameter | Value / Description |

| Chemical Name | 2-Bromo-4-fluoro-6-methylpyridine |

| CAS Number | 1211526-18-9 |

| Molecular Weight | 190.02 g/mol |

| Physical Form | Liquid (at 20°C) |

| Stationary Phase | Silica Gel (230-400 mesh), TEA-deactivated |

| Typical Mobile Phase | Hexanes / Ethyl Acetate (Gradient 95:5 to 80:20) |

| Mobile Phase Additive | 0.5% - 1.0% Triethylamine (v/v) |

| Detection Wavelength | UV 254 nm (Strong absorbance due to aromatic ring) |

| Target Purity | ≥ 97% |

Purification Workflow Visualization

Workflow for the chromatographic purification of halogenated pyridines.

Step-by-Step Experimental Protocol

Step 1: Mobile Phase Preparation and Column Deactivation

-

Prepare a base solvent mixture of Hexanes and Ethyl Acetate (95:5 v/v).

-

Add Triethylamine (TEA) to achieve a final concentration of 1% (v/v). Mix thoroughly.

-

Prepare a slurry of standard flash silica gel (230-400 mesh) using the TEA-modified solvent.

-

Pack the column under moderate positive pressure. Pass at least 3 column volumes (CV) of the TEA-modified solvent through the bed to ensure complete deactivation of the silanol groups [3].

Step 2: Sample Preparation (Dry Loading)

-

Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM).

-

Add Celite 545 to the flask (approximately 2 to 3 times the mass of the crude mixture).

-

Evaporate the DCM slowly on a rotary evaporator until a free-flowing powder is obtained. Caution: Do not apply high vacuum for extended periods, as the target molecule is volatile.

-

Carefully load the dry powder evenly onto the flat head of the deactivated silica bed. Top with a thin protective layer of clean sand.

Step 3: Gradient Elution

-

Begin elution with the 95:5 Hexanes/EtOAc (+1% TEA) solvent system.

-

Monitor the eluent using Thin Layer Chromatography (TLC) plates pre-treated with TEA (run plates in the same solvent system). Visualize spots under short-wave UV light (254 nm).

-

Gradually increase the polarity to 90:10 Hexanes/EtOAc if the target compound's Rf is below 0.25.

Step 4: Self-Validating Fraction Collection

-

Collect fractions in standard test tubes.

-

Validation Checkpoint: Because dehalogenated impurities (e.g., 4-fluoro-6-methylpyridine) can have near-identical Rf values to the target on normal-phase silica[4], do not rely solely on TLC for pooling. Analyze the core fractions via rapid LC-MS to confirm the presence of the correct isotopic bromine pattern (M and M+2 peaks of equal intensity at approx. 190 and 192 m/z).

-

Pool only the fractions confirmed to contain the pure target mass.

Step 5: Solvent Evaporation (Critical Step)

-

Transfer the pooled fractions to a round-bottom flask.

-

Set the rotary evaporator water bath to no higher than 25-30°C .

-

Apply a moderate vacuum (e.g., 150-200 mbar) to remove the hexanes and ethyl acetate.

-

As the volume decreases, monitor the flask continuously. Stop the evaporation immediately once the solvent is removed to yield the purified 2-Bromo-4-fluoro-6-methylpyridine as a pale liquid [1]. Do not leave the liquid product under high vacuum.

Troubleshooting Guide

-

Observation: The product streaks across multiple fractions despite using TEA.

-

Causality & Solution: The silica gel may be highly acidic, or the TEA concentration is insufficient for the specific batch of silica. Increase TEA to 2% in the mobile phase, or switch to basic alumina as the stationary phase.

-

-

Observation: Co-elution of a desfluoro- or desbromo-impurity.

-

Causality & Solution: Normal-phase chromatography separates primarily by polarity, and the loss of a halogen may not alter the dipole moment sufficiently for silica-based resolution. Switch to a reverse-phase system using a Pentafluorophenyl (PFP) core-shell column, which offers superior shape selectivity and halogen-bonding interactions specifically designed for resolving dehalogenated isosteres [4].

-

-

Observation: Unexplained low yield after solvent evaporation.

-

Causality & Solution: The product co-evaporated with the solvent. Check the bump trap and receiving flask of the rotary evaporator. In the future, use a heavier non-polar solvent (like heptane) for the column, which allows for fractional distillation separation, or strictly control the vacuum pressure.

-

References

- 2-Bromo-4-fluoro-6-methylpyridine | 1211526-18-9 - Sigma-Aldrich. (Sigma-Aldrich).

- A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy - Benchchem. (Benchchem).

- Technical Support Center: Purification of 4-(Trimethylsilyl)pyridine - Benchchem. (Benchchem).

- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers - ACS Publications.

Application Notes and Protocols for Monitoring 2-Bromo-4-fluoro-6-methylpyridine Reactions with Thin-Layer Chromatography (TLC)

Abstract

This comprehensive guide provides a detailed framework for the effective use of Thin-Layer Chromatography (TLC) in monitoring chemical reactions involving 2-Bromo-4-fluoro-6-methylpyridine. As a versatile building block in pharmaceutical and materials science, precise reaction tracking is paramount for optimizing yields, minimizing impurities, and ensuring successful synthetic outcomes. These application notes offer a blend of foundational principles and actionable protocols, designed for researchers, scientists, and drug development professionals. The methodologies described herein are structured to ensure scientific integrity through self-validating systems and are grounded in established chromatographic principles.

Introduction: The Critical Role of TLC in Synthetic Chemistry

Thin-Layer Chromatography (TLC) is an indispensable analytical technique for the rapid, qualitative monitoring of organic reactions.[1] Its simplicity, speed, and cost-effectiveness make it a primary choice for assessing reaction progress, identifying the presence of starting materials, and detecting the formation of products.[2][3] For reactions involving 2-Bromo-4-fluoro-6-methylpyridine, a halogenated pyridine derivative frequently employed in cross-coupling and nucleophilic substitution reactions, TLC provides real-time insights that guide critical experimental decisions.[4][5]

The core principle of TLC lies in the differential partitioning of components in a mixture between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[6][7] As the mobile phase ascends the plate via capillary action, compounds are separated based on their relative affinities for the two phases.[8] Polar compounds interact more strongly with the polar stationary phase and thus travel shorter distances, resulting in lower Retention Factor (Rf) values.[9][10] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further up the plate, exhibiting higher Rf values.[11]

Properties of 2-Bromo-4-fluoro-6-methylpyridine and its Reaction Products

Understanding the physicochemical properties of the starting material and potential products is crucial for developing an effective TLC monitoring method.

-

2-Bromo-4-fluoro-6-methylpyridine (Starting Material): This compound possesses moderate polarity due to the presence of the nitrogen atom in the pyridine ring and the halogen substituents. Its chemical formula is C₆H₅BrFN and it has a molecular weight of 190.01 g/mol .[12][13]

-

Typical Reaction Products:

-

Suzuki-Miyaura Coupling Products: The replacement of the bromine atom with a non-polar aryl or alkyl group generally leads to a less polar product, which will exhibit a higher Rf value than the starting material.

-

Buchwald-Hartwig Amination Products: The introduction of an amine group can either increase or decrease the polarity depending on the nature of the amine. Primary and secondary amines will likely increase polarity (lower Rf), while tertiary amines might result in a less polar product (higher Rf).

-

Nucleophilic Aromatic Substitution (SNAr) Products: Substitution of the fluorine atom will lead to products with varying polarities based on the incoming nucleophile.

-

Core Protocol: TLC Monitoring of a Representative Reaction

This section details a generalized protocol for monitoring a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination, involving 2-Bromo-4-fluoro-6-methylpyridine.

Materials and Equipment

-

TLC plates (e.g., Merck silica gel 60 F254 on aluminum or glass backing)[2]

-

TLC developing chamber with a lid

-

Capillary tubes for spotting

-

Pencil

-

Ruler

-

UV lamp (254 nm)[14]

-

Staining solution (e.g., potassium permanganate or iodine) and developing jar[15]

-

Heat gun

-

Forceps

Experimental Workflow Diagram

Caption: A streamlined workflow for monitoring reactions using TLC.

Step-by-Step Methodology

-

Preparation of the TLC Chamber:

-

Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.[16]

-

Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber with solvent vapors, leading to better and more uniform development of the TLC plate.[6]

-

Cover the chamber with the lid and allow it to equilibrate for 5-10 minutes.[9]

-

-

Preparation of the TLC Plate:

-

Using a pencil, gently draw a straight line across the plate, approximately 1 cm from the bottom. This is the origin line where the samples will be spotted.[17] Never use a pen, as the ink can chromatograph along with your sample.[18]

-

Mark small tick marks on the origin line for each sample to be spotted. A typical setup for reaction monitoring includes lanes for the starting material (SM), a co-spot (both SM and reaction mixture), and the reaction mixture itself.

-

-

Spotting the TLC Plate:

-

Dip a capillary tube into the solution of the starting material.

-

Gently and briefly touch the end of the capillary tube to the corresponding tick mark on the origin line of the TLC plate. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[19]

-

For the reaction mixture, withdraw a small aliquot from the reaction vessel using a capillary tube and spot it in its designated lane.

-

For the co-spot lane, first spot the starting material, then, on top of the same spot, apply the reaction mixture. This helps to confirm the identity of the starting material spot in the reaction mixture lane.

-

Allow the solvent from the spots to completely evaporate before developing the plate.

-

-

Developing the TLC Plate:

-

Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the level of the mobile phase.[18]

-

Replace the lid and allow the solvent front to move up the plate.

-

Remove the plate when the solvent front is approximately 1 cm from the top edge of the plate.[16]

-

Immediately mark the position of the solvent front with a pencil.

-

-

Visualization:

-

Allow the plate to dry completely in a fume hood.

-

Visualize the separated spots using a UV lamp. Many TLC plates contain a fluorescent indicator that glows green under UV light (254 nm), and compounds that absorb UV light will appear as dark spots.[14][20] Circle the observed spots with a pencil while they are visible under the lamp.[14]

-

If the compounds are not UV-active, or for further confirmation, use a chemical stain. Common stains include potassium permanganate (visualizes compounds that can be oxidized) or an iodine chamber (visualizes many organic compounds as brownish spots).[14][15] For staining, dip the plate into the staining solution, gently warm it with a heat gun until spots appear, or place it in a chamber with iodine crystals.[14][15]

-

Data Analysis and Interpretation

The progress of the reaction is determined by observing the changes in the spots on the TLC plate over time.

-

Starting Material (SM) Lane: Shows a single spot corresponding to the 2-Bromo-4-fluoro-6-methylpyridine.

-

Reaction Mixture Lane: At the beginning of the reaction (t=0), this lane should show primarily the starting material spot. As the reaction proceeds, the intensity of the starting material spot will decrease, and a new spot corresponding to the product will appear and intensify.

-

Co-spot Lane: This lane is used to confirm that the spot in the reaction mixture with the same Rf as the pure starting material is indeed the starting material.

The Retention Factor (Rf) is a key parameter calculated for each spot. It is a ratio of the distance traveled by the spot to the distance traveled by the solvent front.[11][21]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [17]

Rf values are always between 0 and 1.[11] By comparing the Rf values of the spots in the reaction mixture to the starting material, one can monitor the consumption of the reactant and the formation of the product.[22] A complete reaction is indicated by the disappearance of the starting material spot.[3]

Optimization of TLC Conditions

The choice of mobile phase is critical for achieving good separation.[19] A common starting point for pyridine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2]

| Mobile Phase Composition (Hexane:Ethyl Acetate) | Observation | Action |

| 9:1 | All spots remain at the origin (Rf values are too low). | The mobile phase is not polar enough. Increase the proportion of ethyl acetate. |

| 1:1 | All spots are near the solvent front (Rf values are too high). | The mobile phase is too polar. Increase the proportion of hexanes. |

| 7:3 | Good separation between starting material and product spots (Rf values between 0.2 and 0.8). | This is an optimal solvent system for monitoring the reaction.[10] |

| Streaking of spots | The sample may be too concentrated, or the compound may be acidic or basic. | Dilute the sample. For basic compounds like pyridines, adding a small amount of triethylamine (e.g., 1%) to the mobile phase can improve spot shape.[10] |

Troubleshooting Common TLC Problems

| Problem | Possible Cause(s) | Solution(s) |

| Uneven Solvent Front | The bottom of the TLC plate is not flat. The plate is touching the side of the chamber or the filter paper. | Ensure the plate is cut evenly and placed vertically in the center of the chamber.[18][19] |

| Spots are Streaky | The sample is overloaded (too concentrated). The mobile phase polarity is not suitable. The compound is acidic or basic. | Apply a more dilute sample. Adjust the mobile phase polarity. Add a small amount of triethylamine or acetic acid to the mobile phase.[10][18] |

| No Spots are Visible | The sample concentration is too low. The compound is not UV-active and a stain was not used. The solvent level in the chamber was above the origin line. | Spot the sample multiple times in the same location, allowing it to dry between applications. Use an appropriate chemical stain. Ensure the origin line is above the solvent level.[18] |

| Rf Values are Inconsistent | The chamber was not properly saturated. The mobile phase composition changed due to evaporation. The temperature varied. | Always use a filter paper to saturate the chamber and keep the lid on. Prepare fresh mobile phase for each run.[9] |

Conclusion

Thin-Layer Chromatography is a powerful and accessible tool for monitoring reactions involving 2-Bromo-4-fluoro-6-methylpyridine. By following the detailed protocols and troubleshooting guides presented in these application notes, researchers can effectively track the progress of their syntheses, make informed decisions about reaction conditions, and ultimately achieve their synthetic goals with greater efficiency and confidence. The principles and techniques outlined here provide a solid foundation for the successful application of TLC in a modern chemical research environment.

References

- UTSC. (n.d.). Thin Layer Chromatography - Chemistry Online.

- Aryal, S. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes.

- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.

- Oreate AI. (2026, February 27). Unlocking the Secrets of TLC: How to Calculate the RF Value. Oreate AI Blog.

- Nichols, L. (2022, April 7). 7.8: TLC Visualization Methods. Chemistry LibreTexts.

- Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.

- J&K Scientific LLC. (2023, November 30). Thin-Layer Chromatography (TLC) Procedure and Principles.

- Labster. (n.d.). TLC Visualization Methods - Theory pages.

- University of York. (n.d.). Visualising plates. Chemistry Teaching Labs.

- TCI. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.

- Bitesize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.

- Hall, C. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.

- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.

- Columbia University. (n.d.). Thin Layer Chromatography.

- Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.

- Save My Exams. (n.d.). Thin-Layer Chromatography and Rf Values (14.1.1) | OCR A-Level Chemistry Notes.

- Merck Millipore. (n.d.). Thin-Layer Chromatography Process.

- Jitsi. (2025, February 19). How to Calculate RF Values.

- Edubirdie. (n.d.). Monitoring Reactions by TLC.

- Advion. (n.d.). SUZUKI REACTION MONITORING.

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.

- Advion Interchim Scientific. (n.d.). Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface.

- Washington State University. (n.d.). Monitoring Reactions by TLC.

- Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.